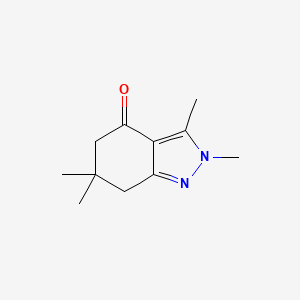
2,3,6,6-Tetramethyl-5,7-dihydroindazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6,6-Tetramethyl-5,7-dihydroindazol-4-one is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,6-Tetramethyl-5,7-dihydroindazol-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of this compound derivatives using strong acids or bases as catalysts. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2,3,6,6-Tetramethyl-5,7-dihydroindazol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted indazoles, depending on the specific reagents and conditions used.
科学研究应用
2,3,6,6-Tetramethyl-5,7-dihydroindazol-4-one has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2,3,6,6-Tetramethyl-5,7-dihydroindazol-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
相似化合物的比较
2,3,6,6-Tetramethyl-5,7-dihydroindazol-4-one is compared with other similar compounds, such as indazole, benzimidazole, and pyrazole. While these compounds share structural similarities, this compound is unique in its specific substitution pattern and potential applications. The presence of the tetramethyl groups enhances its stability and reactivity, making it a valuable compound in various scientific and industrial contexts.
List of Similar Compounds
Indazole
Benzimidazole
Pyrazole
2,2,6,6-Tetramethyl-3,5-heptanedione
3-Hexene, 2,2,5,5-tetramethyl- (Z)-
属性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC 名称 |
2,3,6,6-tetramethyl-5,7-dihydroindazol-4-one |
InChI |
InChI=1S/C11H16N2O/c1-7-10-8(12-13(7)4)5-11(2,3)6-9(10)14/h5-6H2,1-4H3 |
InChI 键 |
XJAMTTVKIWPDEB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NN1C)CC(CC2=O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine](/img/structure/B15359907.png)
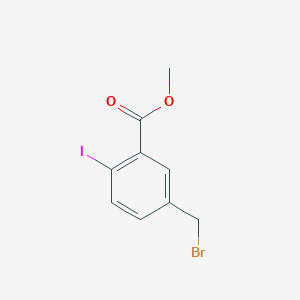

![6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid](/img/structure/B15359914.png)
![[3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol](/img/structure/B15359917.png)
![N-[2-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide](/img/structure/B15359925.png)
![Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B15359929.png)
![Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15359936.png)
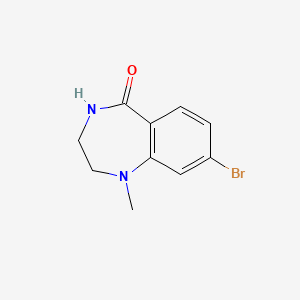
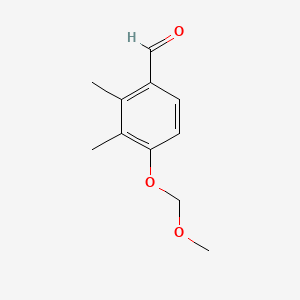
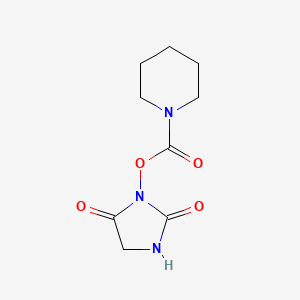

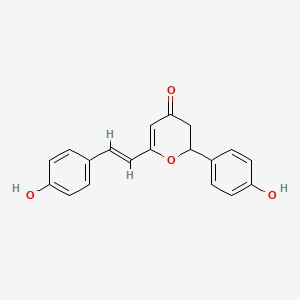
![6-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15359980.png)
